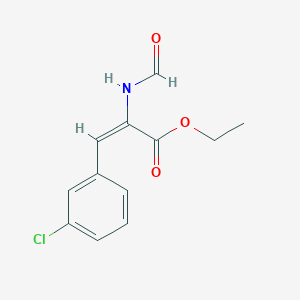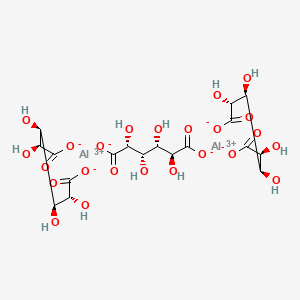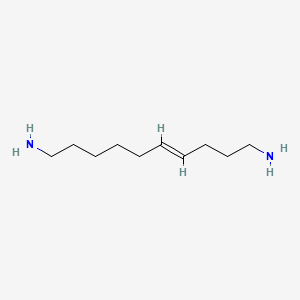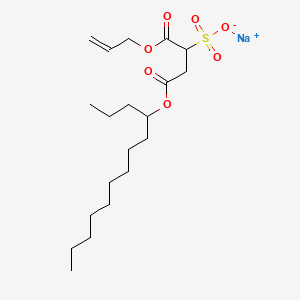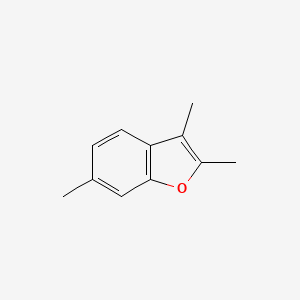
Bis(2-hydroxyethyl)ammonium sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)ammonium sulphamate is a chemical compound with the molecular formula C4H14N2O5S and a molecular weight of 202.2294 . It is also known as sulfamic acid - 2,2’-iminodiethanol (1:1). This compound is characterized by its ability to form ionic liquids and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of bis(2-hydroxyethyl)ammonium sulphamate typically involves the reaction of bis(2-hydroxyethyl)amine with sulphamic acid. The reaction is carried out in a thermostated three-necked flask connected to a reflux condenser, under controlled temperature conditions . The process involves an acid-base neutralization reaction, forming a protolytic ionic liquid.
Chemical Reactions Analysis
Bis(2-hydroxyethyl)ammonium sulphamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium sulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: In biological research, it is used for its properties as an ionic liquid, which can help in the stabilization of proteins and other biomolecules.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)ammonium sulphamate involves its ability to form ionic liquids, which can interact with various molecular targets. The polar groups in the compound can form dense chemical or physical adsorption films on metal surfaces, reducing friction and improving anti-wear properties . This makes it an effective additive in lubricants.
Comparison with Similar Compounds
Bis(2-hydroxyethyl)ammonium sulphamate can be compared with other similar compounds such as:
Bis(2-hydroxyethyl)ammonium erucate: This compound is also used as an environmentally friendly lubricant and has similar properties in terms of forming ionic liquids.
Bis(2-hydroxyethyl)ammonium lauric: Another similar compound used in lubricants, known for its excellent extreme pressure performance.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct properties in terms of solubility, stability, and reactivity.
Properties
CAS No. |
43052-68-2 |
|---|---|
Molecular Formula |
C4H14N2O5S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;sulfamic acid |
InChI |
InChI=1S/C4H11NO2.H3NO3S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H3,1,2,3,4) |
InChI Key |
CGVQSPFFDKZASE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.NS(=O)(=O)O |
Related CAS |
43052-68-2 90552-72-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


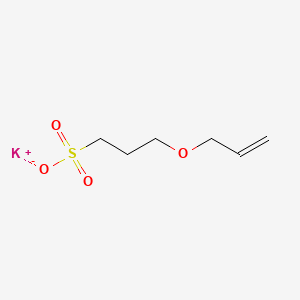

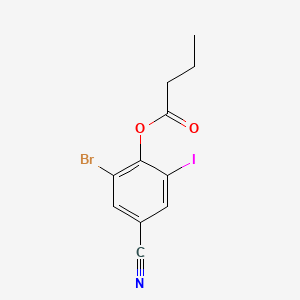

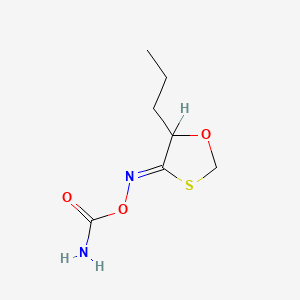

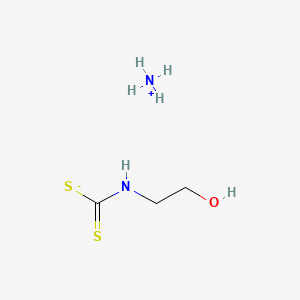
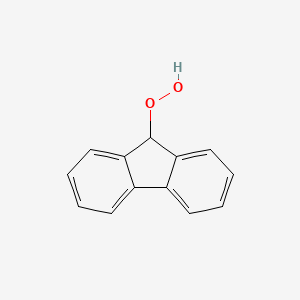
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
